(S)-(+)-2-Methylbutyl methanesulfonate

Chiral purity Stereochemistry Asymmetric synthesis

(S)-(+)-2-Methylbutyl methanesulfonate (CAS 104418-40-8) is a chiral sulfonate ester with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol. It is synthesized via the reaction of (S)-(+)-2-methylbutan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine.

Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol
CAS No. 104418-40-8
Cat. No. B010577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Methylbutyl methanesulfonate
CAS104418-40-8
Molecular FormulaC6H14O3S
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCCC(C)COS(=O)(=O)C
InChIInChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyBANBAERELZGEAJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-(+)-2-Methylbutyl Methanesulfonate (CAS 104418-40-8) for Stereocontrolled Synthesis


(S)-(+)-2-Methylbutyl methanesulfonate (CAS 104418-40-8) is a chiral sulfonate ester with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol . It is synthesized via the reaction of (S)-(+)-2-methylbutan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . This compound is primarily employed as a chiral building block or alkylating agent in asymmetric synthesis and proteomics research .

Why Substituting (S)-(+)-2-Methylbutyl Methanesulfonate with Its (R)-Enantiomer or Racemic Mixture Compromises Stereochemical Outcomes


The stereochemistry of the 2-methylbutyl group is critical in reactions where this compound acts as a chiral auxiliary or alkylating agent. Substituting the (S)-(+)-enantiomer with its (R)-enantiomer (CAS 104418-39-5) or a racemic mixture can lead to the opposite stereochemical outcome or a loss of stereocontrol, respectively . For example, in the preparation of diastereomeric iron-carbene complexes used in enantioselective cyclopropane synthesis, the use of the (S)-2-methylbutyl group is essential for achieving the desired (SFe, Sp)- or (RFe, Sp)-diastereomers, which are then separable by column chromatography [1]. Generic substitution with the wrong enantiomer would yield the opposite diastereomers, compromising the entire synthetic route [1]. Furthermore, the optical rotation of the (S)-enantiomer is +2.7° (neat) , whereas the (R)-enantiomer would exhibit an equal but opposite rotation, a difference that directly impacts the chiroptical properties of downstream products .

Quantitative Evidence Differentiating (S)-(+)-2-Methylbutyl Methanesulfonate from Its (R)-Enantiomer and Racemic Mixture


Optical Rotation: (S)-(+)-2-Methylbutyl Methanesulfonate vs. (R)-Enantiomer

The (S)-(+)-enantiomer exhibits a specific optical rotation of +2.7° (neat, 20°C, D-line) . The (R)-enantiomer (CAS 104418-39-5) would be expected to have an equal but opposite rotation, approximately -2.7° [1]. The racemic mixture would have a net optical rotation of 0° [1].

Chiral purity Stereochemistry Asymmetric synthesis

Refractive Index: (S)-(+)-2-Methylbutyl Methanesulfonate vs. Racemic Mixture

The refractive index (n20/D) of the (S)-(+)-enantiomer is 1.432 (lit.) . While the (R)-enantiomer is expected to have a nearly identical refractive index, the racemic mixture may exhibit a slightly different value due to differences in intermolecular packing [1]. This parameter can serve as a rapid, non-destructive quality control check for batch consistency and enantiomeric purity.

Physical property Quality control Purity assessment

Density: (S)-(+)-2-Methylbutyl Methanesulfonate vs. (R)-Enantiomer

The density of the (S)-(+)-enantiomer is 1.08 g/mL at 25°C (lit.) . The (R)-enantiomer is predicted to have a density of 1.070 ± 0.06 g/cm³ at 20°C [1]. The measured value for the (S)-enantiomer provides a benchmark for verifying material identity and purity upon receipt.

Physical property Formulation Process control

Chiral Purity by 1H NMR: (S)-(+)-2-Methylbutyl Methanesulfonate at 99% Purity

A 1H NMR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate, sourced from Sigma-Aldrich (Catalog No. 303852), is available on SpectraBase and indicates a purity of 99% [1]. The spectrum, recorded in CDCl₃, provides a definitive fingerprint for structural confirmation and can be used to verify the absence of the (R)-enantiomer or other impurities when compared to a reference standard [1].

NMR spectroscopy Chiral analysis Quality control

Optimized Application Scenarios for (S)-(+)-2-Methylbutyl Methanesulfonate in Stereocontrolled Synthesis and Chiral Auxiliary Strategies


Synthesis of Chiral Iron-Carbene Complexes for Enantioselective Cyclopropanation

(S)-(+)-2-Methylbutyl methanesulfonate is used to prepare diastereomeric acyl iron complexes, such as C₅H₅(CO)(PPh₂R*)FeC(O)CH₃ (R* = (S)-2-methylbutyl), which are key intermediates in the synthesis of chiral iron-carbene complexes. These complexes are then employed in enantioselective cyclopropane syntheses [1]. The (S)-configuration is essential for accessing the desired (SFe, Sp)- or (RFe, Sp)-diastereomers, which are separable by column chromatography [1].

Chiral Auxiliary in Asymmetric Synthesis of Pharmaceutical Intermediates

As a chiral alkylating agent, (S)-(+)-2-Methylbutyl methanesulfonate can introduce the (S)-2-methylbutyl group into target molecules. This is particularly valuable in the synthesis of enantiomerically pure amines and alcohols for pharmaceutical applications [1]. The compound's methanesulfonate leaving group facilitates nucleophilic substitution, allowing for stereospecific alkylation with inversion of configuration [1].

Proteomics Research: Site-Selective Protein Alkylation

In biochemical studies, (S)-(+)-2-Methylbutyl methanesulfonate functions as a protein alkylating agent, specifically targeting cysteine residues to modify thiol groups into stable thioether linkages [1]. This application is useful for probing protein structure, function, and interactions in proteomics workflows [1].

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